Topotecan exerts its anticancer effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the transient break in the DNA strand created by topoisomerase I, topotecan prevents the relegation of these single-strand breaks. This leads to the accumulation of DNA damage, particularly in rapidly dividing cancer cells, ultimately resulting in cell death. The drug's cytotoxicity is schedule-dependent, with prolonged exposure to low concentrations being more effective than short-term exposure to high concentrations3. The pharmacokinetics of topotecan involve a rapid and reversible pH-dependent conversion to an inactive open-ring form, with renal clearance accounting for a significant portion of drug elimination7.
Topotecan has been studied extensively as a treatment for ovarian cancer. In a phase II study, topotecan showed modest activity in patients with advanced epithelial ovarian carcinoma who had progressed after regimens containing platinum and paclitaxel. The overall response rate was 13.7%, with a median survival of 47.0 weeks. However, the drug was associated with significant hematologic toxicity, including grade 4 neutropenia and thrombocytopenia1. Another study confirmed topotecan's effectiveness as a second-line treatment, with an overall response rate of 16.3% in patients who had failed to respond to prior cisplatin-based chemotherapy4. The combination of topotecan with cisplatin also demonstrated synergistic effects in vitro and in vivo, suggesting potential benefits of combination regimens2.
Topotecan has been investigated for its potential use in breast cancer treatment. A study found that ascorbic acid could significantly enhance the cytotoxicity of topotecan in breast cancer cells by increasing DNA damage. This suggests that combining topotecan with agents that induce oxidative stress may improve its therapeutic efficacy5.
Topotecan is approved for the treatment of relapsed small cell lung cancer (SCLC). The combination of topotecan with the histone deacetylase inhibitor vorinostat showed a synergistic antitumor effect in SCLC cells, mediated by the generation of reactive oxygen species and DNA damage-induced apoptosis8. This indicates that topotecan could be effectively combined with other drugs to enhance its antitumor activity in SCLC.
The activity of topotecan has been observed in various solid tumors, including non-small-cell lung cancer (NSCLC), colon, and prostate cancers. An ex vivo analysis suggested that topotecan alone and in combination with other cytotoxic agents could be effective in these tumor types, with NSCLC showing the highest activity9. Additionally, a nanoliposomal formulation of topotecan has been developed to improve its stability and targetability, showing improved antitumor activity against breast cancer xenografts10.
Topotecan has shown substantial activity in hematological malignancies and childhood solid tumors. Its cytotoxic activity was more pronounced in leukemia, lymphoma, sarcoma, and childhood tumors compared to solid tumors from adults. The drug also demonstrated a low cross-resistance to standard drugs, indicating its potential as a treatment option for various resistant tumor types6.
CAS No.: 790-75-0
CAS No.: 23165-29-9
CAS No.: 99468-72-1
CAS No.: 13966-05-7
CAS No.: 586395-04-2
CAS No.: 71173-28-9